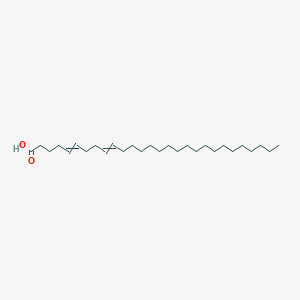

Octacosa-5,9-dienoic acid

CAS No.: 129596-74-3

Cat. No.: VC19133445

Molecular Formula: C28H52O2

Molecular Weight: 420.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129596-74-3 |

|---|---|

| Molecular Formula | C28H52O2 |

| Molecular Weight | 420.7 g/mol |

| IUPAC Name | octacosa-5,9-dienoic acid |

| Standard InChI | InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30) |

| Standard InChI Key | SQYBLVIRHDYEKI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Introduction

Chemical Identity and Nomenclature

Octadeca-5,9-dienoic acid belongs to the class of lineolic acid derivatives, with the systematic IUPAC name (5Z,9Z)-octadeca-5,9-dienoic acid . Its molecular formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . The compound is structurally distinct from more common PUFAs like linoleic acid (18:2n-6) due to the unique positioning of its double bonds, which confers unique biochemical properties.

Table 1: Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 26549-54-2 | |

| PubChem CID | 53757320 | |

| Lipid Maps ID | LMFA01030325 | |

| ChEBI ID | 82749 (for isomer 6Z,9Z) | |

| Synonyms | Taxoleic acid, cis-5,cis-9-18:2 |

Structural and Stereochemical Features

The compound’s geometry is defined by the cis (Z) configuration at both double bonds, which introduces a 30° bend at each unsaturation site. This structural motif reduces packing efficiency in lipid bilayers, influencing membrane fluidity . The SMILES notation CCCCCCCC/C=C\CC/C=C/CCCC(=O)O and InChIKey DFJAXEWDHVOILU-KWUOUXIESA-N provide unambiguous representations of its stereochemistry .

Comparative Analysis of Isomers

-

6Z,9Z-Octadecadienoic acid: Double bonds at positions 6 and 9; associated with plant lipid metabolism .

-

5E,9Z-Octadecadienoic acid: A trans-isomer at position 5, less common in nature .

Natural Occurrence and Biosynthetic Pathways

Taxoleic acid (5Z,9Z-18:2) was first isolated from the seeds of Taxus baccata (European yew), where it constitutes ~4% of total fatty acids . It is also detected in:

Biosynthesis proceeds via Δ5- and Δ9-desaturase activity on oleic acid (18:1n-9), a pathway conserved in gymnosperms and algae .

Biological and Industrial Relevance

Membrane Dynamics

The 5,9-diene system disrupts lipid raft formation in plant cell membranes, enhancing cold tolerance by maintaining fluidity at low temperatures .

Signaling Roles

In vitro studies suggest Taxoleic acid modulates PPAR-γ (peroxisome proliferator-activated receptor gamma) activity, implicating it in inflammatory response regulation .

Industrial Applications

-

Biofuels: High cetane number (72) makes it a candidate for renewable diesel .

-

Pharmaceuticals: Investigated as a pro-drug for targeted drug delivery due to its amphiphilic structure .

Analytical Characterization

Table 2: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| GC-MS | m/z 280.2402 (M+H⁺), fragments at m/z 97 | |

| ¹³C-NMR | δ 128.3 (C5), δ 130.1 (C9) | |

| IR | 2920 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O) |

Research Gaps and Future Directions

Despite its niche prevalence, octadeca-5,9-dienoic acid’s pharmacological potential remains underexplored. Key priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume